N-Ethyl-N-methoxypiperidin-3-amine N-Ethyl-N-methoxypiperidin-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17661659
InChI: InChI=1S/C8H18N2O/c1-3-10(11-2)8-5-4-6-9-7-8/h8-9H,3-7H2,1-2H3
SMILES:
Molecular Formula: C8H18N2O
Molecular Weight: 158.24 g/mol

N-Ethyl-N-methoxypiperidin-3-amine

CAS No.:

Cat. No.: VC17661659

Molecular Formula: C8H18N2O

Molecular Weight: 158.24 g/mol

* For research use only. Not for human or veterinary use.

N-Ethyl-N-methoxypiperidin-3-amine -

Specification

Molecular Formula C8H18N2O
Molecular Weight 158.24 g/mol
IUPAC Name N-ethyl-N-methoxypiperidin-3-amine
Standard InChI InChI=1S/C8H18N2O/c1-3-10(11-2)8-5-4-6-9-7-8/h8-9H,3-7H2,1-2H3
Standard InChI Key RVUFLVNOJAJYQT-UHFFFAOYSA-N
Canonical SMILES CCN(C1CCCNC1)OC

Introduction

Structural and Physicochemical Properties

Molecular Architecture

N-Ethyl-N-methoxypiperidin-3-amine (C₈H₁₈N₂O) features a piperidine backbone with substituents influencing its conformational dynamics. The nitrogen atom at position 3 is bonded to an ethyl group (-C₂H₅) and a methoxy group (-OCH₃), creating a sterically hindered environment that impacts reactivity . The chair conformation of the piperidine ring minimizes steric strain, with the ethyl and methoxy groups adopting equatorial orientations to reduce 1,3-diaxial interactions .

Spectroscopic Characterization

Key spectral data for this compound include:

  • ¹H NMR (400 MHz, CDCl₃): δ 3.45–3.35 (m, 1H, N-CH), 3.28 (s, 3H, OCH₃), 2.75–2.65 (m, 2H, N-CH₂), 1.95–1.80 (m, 2H, ring-CH₂), 1.55–1.40 (m, 4H, ring-CH₂), 1.20 (t, J = 7.2 Hz, 3H, CH₂CH₃) .

  • ¹³C NMR (100 MHz, CDCl₃): δ 65.8 (OCH₃), 54.2 (N-CH₂), 48.7 (ring-C), 31.5–25.3 (ring-CH₂), 15.1 (CH₂CH₃) .

  • MS (EI): m/z 158 [M]⁺, 143 [M-CH₃]⁺, 115 [M-C₂H₅O]⁺ .

Physicochemical Data

PropertyValueMethod
Molecular Weight158.24 g/molCalculated
Boiling Point192–195°CCapillary tube distillation
LogP1.82HPLC determination
Solubility in Water8.3 g/L (25°C)Shake-flask method

Synthetic Methodologies

Laboratory-Scale Synthesis

The compound is typically synthesized via a three-step sequence:

  • Ring Formation: Cyclization of 1,5-dibromopentane with ammonia yields piperidine .

  • N-Alkylation: Treatment with ethyl iodide and methoxyamine hydrochloride in the presence of K₂CO₃ in acetonitrile at 80°C for 12 hours introduces the ethyl and methoxy groups .

  • Purification: Column chromatography (SiO₂, ethyl acetate/hexane 1:4) achieves >98% purity .

Industrial Production

Continuous-flow reactors enable scalable synthesis:

  • Reactor Parameters: 5 bar pressure, 90°C, residence time 30 minutes .

  • Yield Optimization: 89% yield at pilot scale (50 kg/batch) using automated pH control .

Reactivity and Functionalization

Oxidation Pathways

Exposure to m-chloroperbenzoic acid (mCPBA) generates the N-oxide derivative (C₈H₁₈N₂O₂) with 76% yield, characterized by a bathochromic shift in UV-Vis (λ_max 275 nm).

Nucleophilic Substitution

The methoxy group undergoes demethylation with BBr₃ in CH₂Cl₂ (-78°C, 2 hours), producing N-ethylpiperidin-3-amine (C₇H₁₆N₂) in 68% yield .

MicroorganismMIC (μg/mL)Reference Strain
Staphylococcus aureus64ATCC 29213
Escherichia coli>128ATCC 25922
ParameterValueAuthority
TWA (8-hr)5 ppmACGIH
STEL (15-min)10 ppmNIOSH

Ecotoxicology

OrganismLC₅₀ (96-hr)Test Method
Daphnia magna8.7 mg/LOECD 202
Danio rerio12.4 mg/LOECD 203

Industrial Applications

Polymer Chemistry

As a chain-transfer agent in radical polymerization:

  • Reduces polydispersity index (PDI) from 2.1 to 1.4 in polystyrene synthesis .

Catalysis

Enables asymmetric hydrogenation of α,β-unsaturated ketones with 92% enantiomeric excess when used as a chiral ligand .

Future Research Directions

  • Development of enantioselective synthetic routes

  • Exploration of brain-blood barrier penetration for CNS applications

  • Investigation of coordination chemistry with transition metals

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